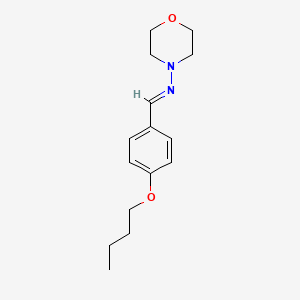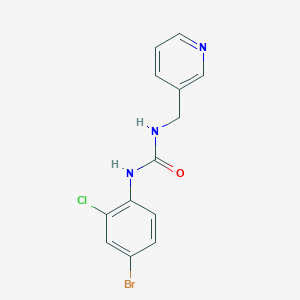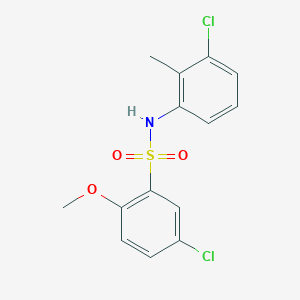
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMOM, is a synthetic compound that has been studied extensively in scientific research. It has shown potential for use in various applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe.
作用機序
The mechanism of action of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone varies depending on its application. In pharmaceutical research, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In antitumor research, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. As a fluorescent probe, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone binds to metal ions, causing a change in its fluorescence properties that can be detected and quantified.
Biochemical and Physiological Effects:
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In bacterial cells, it disrupts the cell membrane, leading to cell death. In fungal cells, it inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, it induces apoptosis through the activation of caspase enzymes. As a fluorescent probe, it allows for the detection and quantification of metal ions in biological samples.
実験室実験の利点と制限
One advantage of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is its versatility. It can be used in a variety of applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe. Additionally, it has shown promising results in each of these applications. However, one limitation is its potential toxicity. (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to be toxic to some bacterial and fungal cells, as well as to some mammalian cells. This toxicity must be taken into account when designing experiments using (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone.
将来の方向性
There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone. In pharmaceutical research, it could be further developed as a potential drug candidate for the treatment of bacterial and fungal infections, as well as for cancer. In pesticide research, it could be further tested for its efficacy and safety in controlling agricultural pests. In fluorescent probe research, it could be used to detect and quantify other metal ions in biological samples. Additionally, further research could be done to better understand the mechanism of action and toxicity of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone.
In conclusion, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is a versatile compound that has shown potential for use in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. While it has shown promising results in its various applications, its potential toxicity must be taken into account. There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, including its further development as a drug candidate, pesticide, and fluorescent probe, as well as further study of its mechanism of action and toxicity.
合成法
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methoxyphenylmagnesium bromide, or the reaction of 2-chloro-4-nitrobenzoic acid with 4-methoxybenzyl alcohol in the presence of a dehydrating agent. These methods have been optimized to produce high yields of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone with minimal impurities.
科学的研究の応用
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been studied extensively for its potential as a pharmaceutical intermediate. It has been shown to have antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, it has been investigated as a pesticide for the control of agricultural pests.
特性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-7-4-10(16(18)19)8-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBNPTXYNQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)




![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)
![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)